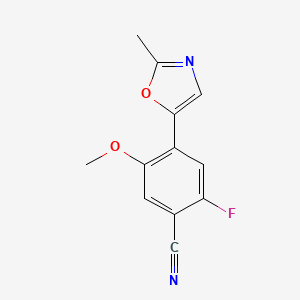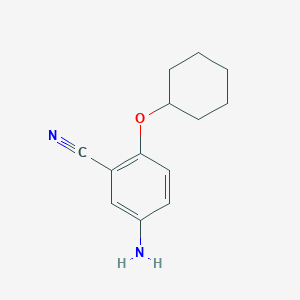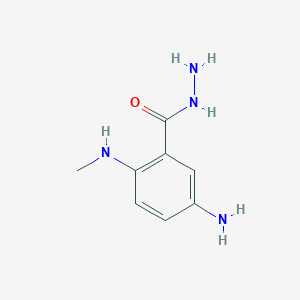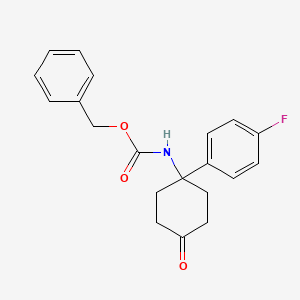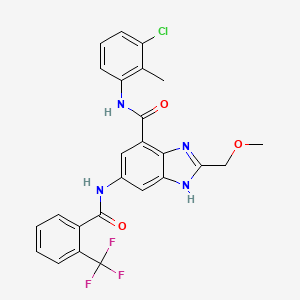
Friluglanstat
Descripción general
Descripción
Friluglanstat is a synthetic organic compound that acts as an inhibitor of prostaglandin E synthase (PGES), specifically targeting the microsomal prostaglandin E synthase 1 (mPGES1). This compound is currently under investigation for its potential to reduce inflammation by inhibiting the production of prostaglandin E2 (PGE2), a key mediator of inflammation .
Métodos De Preparación
The synthetic routes for Friluglanstat involve multiple steps, including the formation of heterocyclic derivatives. The detailed synthetic route is described in patent US9216968B2, where it is listed as example 11. The synthesis typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product .
Análisis De Reacciones Químicas
Friluglanstat undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Friluglanstat has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of prostaglandin E synthase and its effects on inflammation.
Biology: Investigated for its role in reducing inflammation in various biological systems.
Medicine: Under clinical trials for the treatment of conditions like chronic pelvic pain syndrome, chronic prostatitis, and endometriosis
Mecanismo De Acción
Friluglanstat exerts its effects by inhibiting the activity of microsomal prostaglandin E synthase 1 (mPGES1). This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation. By inhibiting mPGES1, this compound reduces the production of PGE2, thereby reducing inflammation .
Comparación Con Compuestos Similares
Friluglanstat is unique in its specific inhibition of mPGES1, which distinguishes it from other anti-inflammatory compounds like COX-2 inhibitors. Similar compounds include:
NS-580: Another PGES inhibitor with similar anti-inflammatory properties.
COX-2 inhibitors: These compounds also reduce inflammation but through a different mechanism, targeting the cyclooxygenase-2 enzyme
This compound’s specificity for mPGES1 makes it a promising candidate for the development of new anti-inflammatory therapies with potentially fewer side effects compared to traditional NSAIDs .
Propiedades
Fórmula molecular |
C25H20ClF3N4O3 |
|---|---|
Peso molecular |
516.9 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-2-(methoxymethyl)-6-[[2-(trifluoromethyl)benzoyl]amino]-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C25H20ClF3N4O3/c1-13-18(26)8-5-9-19(13)32-24(35)16-10-14(11-20-22(16)33-21(31-20)12-36-2)30-23(34)15-6-3-4-7-17(15)25(27,28)29/h3-11H,12H2,1-2H3,(H,30,34)(H,31,33)(H,32,35) |
Clave InChI |
ZPONWJXTHMDOSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)C2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4C(F)(F)F)NC(=N3)COC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
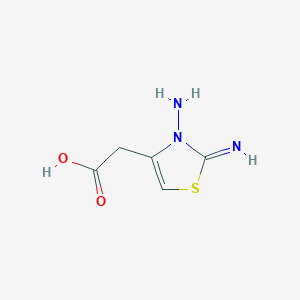
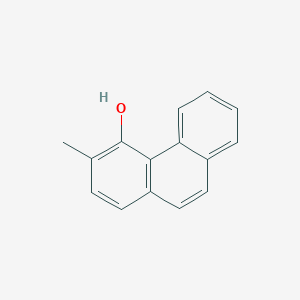
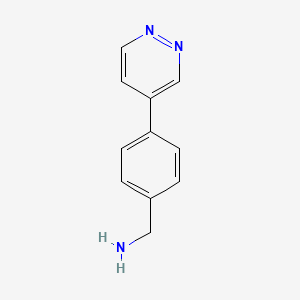
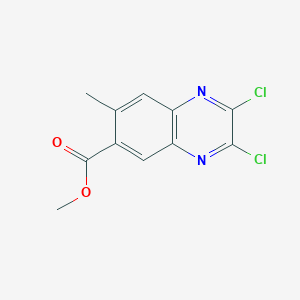
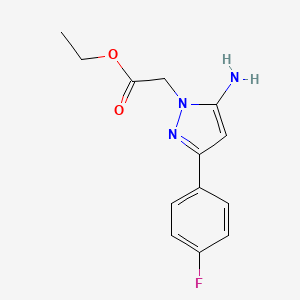
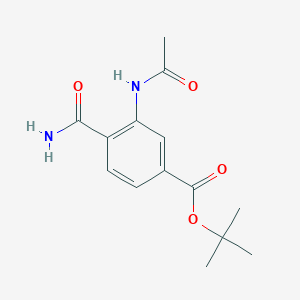
![Methyl 3-isocyanatothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8332366.png)
![1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-methanol](/img/structure/B8332369.png)
![6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8332377.png)
![6-[Cyclohexyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B8332393.png)
